molecular formula C11H12N2O2S B11758355 2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid

2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid

Cat. No.: B11758355
M. Wt: 236.29 g/mol
InChI Key: YVMIZEGOMZLNGM-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid is a novel chemical entity designed for advanced pharmaceutical and biological research. It features a benzothiazole core, a structure extensively documented as a 'magic molecule' due to its significant and diverse pharmacological profile . This specific compound is of high interest for developing new therapeutic agents, particularly in the urgent priority areas of antimicrobial and anticancer research. The benzothiazole scaffold is known to exhibit potent activity against a range of Gram-positive and Gram-negative bacteria and yeast, making it a crucial tool in the fight against antimicrobial resistance . Furthermore, 2-aryl benzothiazole derivatives have received considerable attention as frameworks for anticancer agents and radioactive amyloid imaging agents . The molecule's reactivity, particularly the presence of the 2-methyl group on the benzothiazole ring and the amino acid side chain, makes it a versatile building block for further chemical derivatization and exploration of structure-activity relationships (SAR). The high aromaticity and in vivo stability of such heterocyclic systems contribute to their favorable bioavailability and utility as intermediates in medicinal chemistry . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not approved for use in humans, as a diagnostic agent, or for any other clinical or veterinary applications. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

2-amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2S/c1-6-13-9-3-2-7(5-10(9)16-6)4-8(12)11(14)15/h2-3,5,8H,4,12H2,1H3,(H,14,15)

InChI Key

YVMIZEGOMZLNGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Reductive Amination Strategy

Adapting methods from Pramipexole impurity synthesis, the propanoic acid side chain is introduced via reductive amination:

Step 1 : Condensation of 6-formyl-2-methylbenzothiazole with ammonium acetate forms an imine intermediate.
Step 2 : Sodium borohydride reduction in tetrahydrofuran (THF) yields the primary amine.
Step 3 : Hydrolysis of the nitrile group (if present) to carboxylic acid using acidic conditions.

Key data :

  • Reduction agent : Sodium borohydride (yield: 31.8–87%)

  • Solvent : THF or methanol

  • Catalyst : L-Proline (enhances enantioselectivity)

Strecker Synthesis Approach

This classical method constructs α-amino acids from aldehydes:

Reaction pathway :

  • 6-Formyl-2-methylbenzothiazole reacts with ammonium chloride and potassium cyanide.

  • Hydrolysis of the resulting α-aminonitrile with HCl yields the target compound.

Advantages :

  • High atom economy

  • Compatible with BAIL gel-synthesized benzothiazoles

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies highlight BAIL gel as superior to traditional acids (e.g., HCl, TsOH) and metal oxides (e.g., Al₂O₃, TiO₂) in benzothiazole formation:

CatalystYield (%)Reaction Time
BAIL gel985 h
AlCl₃5524 h
TsOH5124 h

Solvent Effects

Non-polar solvents (e.g., THF) improve reductive amination yields by stabilizing intermediates. Polar aprotic solvents (e.g., DMSO) are avoided due to side reactions.

Challenges and Solutions

Regioselectivity

Direct functionalization at the benzothiazole’s 6-position is challenging. Directed ortho-metalation using lithium hexamethyldisilazide (LiHMDS) enables selective lithiation, followed by quenching with CO₂ to install the carboxylic acid group.

Stereochemical Control

While most methods yield racemic mixtures, chiral catalysts like L-proline induce enantioselectivity during reductive amination. For example:

  • L-Proline : 27% yield with >90% enantiomeric excess (ee) in model systems.

Industrial-Scale Considerations

Cost Efficiency

BAIL gel catalysts are reusable for up to 5 cycles with minimal activity loss (3% yield drop), reducing production costs.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) are standard for isolating high-purity product.

Emerging Methodologies

Photocatalytic Synthesis

Recent advances utilize visible-light-driven catalysis to form C–N bonds between benzothiazoles and amino acid precursors, though yields remain moderate (50–60%).

Biocatalytic Routes

Enzymatic transamination using ω-transaminases offers a green alternative, achieving 70% conversion in preliminary trials .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid, in anticancer therapies. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown effectiveness in targeting pancreatic cancer cells, demonstrating promise as potential therapeutic agents .

Antimicrobial Properties

The antimicrobial properties of benzothiazole derivatives have been well-documented. Compounds similar to this compound have been evaluated for their efficacy against bacterial and fungal pathogens. Studies suggest that these compounds disrupt microbial cell membranes, leading to cell death .

Antiprotozoal Activity

Research has also focused on the antiprotozoal effects of benzothiazole derivatives. In silico studies have shown that these compounds can inhibit the growth of protozoan parasites such as Trichomonas vaginalis, suggesting their potential use in treating protozoal infections .

Neurological Applications

The compound's structural similarity to neurotransmitters positions it as a candidate for neurological research. Investigations into its effects on neurodegenerative diseases like amyotrophic lateral sclerosis have been initiated, with preliminary findings indicating possible neuroprotective properties .

Data Table: Summary of Biological Activities

ApplicationActivityReference
AnticancerCytotoxicity against pancreatic cancer cells
AntimicrobialEffective against bacterial and fungal pathogens
AntiprotozoalInhibition of Trichomonas vaginalis growth
NeurologicalPotential neuroprotective effects

Case Study 1: Anticancer Properties

In a study published in Progress in Chemical and Biochemical Research, researchers synthesized various benzothiazole derivatives and tested their cytotoxicity on pancreatic cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

A comprehensive review highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The study demonstrated that these compounds showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, supporting their development as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-3-(thiophen-2-yl)propanoic Acid

  • Structural Differences : Replaces the benzothiazole ring with a thiophene group.
  • Biocatalytic Behavior: Demonstrated utility in ammonia elimination and addition reactions when catalyzed by SwCNTNH2-PAL (single-walled carbon nanotube-immobilized phenylalanine ammonia-lyase). Batch-mode experiments showed moderate stereoselectivity, with yields dependent on substrate concentration and reaction time .
  • Applications : Primarily used in enzymatic studies to probe substrate specificity of ammonia-lyases.

3-(2-Amino-1,3-benzothiazol-6-yl)propanoic Acid

  • Structural Differences: Retains the benzothiazole core but lacks the methyl substituent at position 2 and has a propanoic acid chain instead of an amino acid backbone.
  • Research Use: Marketed as a research chemical for non-clinical applications, emphasizing its role in synthetic chemistry or as a building block for heterocyclic derivatives. Not approved for human consumption due to undefined safety profiles .

2-Amino-3-(5-oxo-2,5-dihydro-1,2-oxazol-2-yl)propanoic Acid

  • Structural Differences : Substitutes the benzothiazole with an isoxazole ring, introducing an oxygen atom and ketone group.
  • Functional Implications : The electron-withdrawing oxazole ring may alter acidity and hydrogen-bonding capacity compared to benzothiazole derivatives. Such structural variations could influence binding affinities in biological systems .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Substituents Key Applications Notable Properties
2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid Benzothiazole Methyl (C2), amino acid backbone Research (hypothesized) Rigid aromatic core, potential enzyme interactions
2-Amino-3-(thiophen-2-yl)propanoic acid Thiophene None Biocatalysis (ammonia elimination) Moderate stereoselectivity
3-(2-Amino-1,3-benzothiazol-6-yl)propanoic acid Benzothiazole Propanoic acid chain Synthetic chemistry Research-only, undefined safety
2-Amino-3-(5-oxo-2,5-dihydro-1,2-oxazol-2-yl)propanoic acid Isoxazole Ketone (C5) Hypothetical biological activity Electron-withdrawing effects

Research Findings and Implications

  • Biocatalytic Efficiency : The thiophene analog’s interaction with SwCNTNH2-PAL highlights the importance of heterocycle electronics in enzymatic processes. Benzothiazole derivatives, with their larger π-systems, may exhibit stronger binding but lower reaction rates due to steric hindrance .
  • Functional Group Impact : Isoxazole-containing analogs demonstrate how oxygen vs. sulfur heteroatoms alter electronic properties, which could modulate solubility or metabolic stability in biological systems .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid?

Methodological Answer: A common approach involves multi-step condensation reactions. For example:

Thiazole ring formation : React 2-methyl-1,3-benzothiazol-6-amine with a brominated carbonyl precursor (e.g., ethyl 2-bromoacetate) in acetone under reflux conditions .

Amino acid coupling : Introduce the propanoic acid moiety via nucleophilic substitution or peptide coupling reagents (e.g., EDC/HOBt).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures .

Reaction Step Conditions Key Reagents
Thiazole formationReflux, 8–12 h2-bromoacetophenone derivatives
Acid hydrolysisNaOH (10 wt%), RT to 80°CEthanol-water-NaOH

Q. How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm the benzothiazole core and propanoic acid side chain. Key signals include aromatic protons (δ 7.0–8.0 ppm) and carboxylic acid protons (δ 12–13 ppm) .
  • X-ray crystallography : Determine crystal packing and hydrogen-bonding interactions (e.g., between the amino and carboxyl groups) .
  • Computational analysis : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions often arise from variations in assay conditions or compound purity. To address this:

Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%).

Purity validation : Employ HPLC-MS (≥95% purity threshold) and quantify residual solvents via GC .

Meta-analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify trends or outliers .

Q. What computational strategies are effective for studying its interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like G-protein-coupled receptors (GPCRs). Input the compound’s 3D structure (PubChem CID) and optimize force field parameters .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How to design experiments evaluating its antimicrobial or anticancer activity?

Methodological Answer:

  • Antimicrobial assays :
    • MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Mechanistic studies : Measure membrane disruption via SYTOX Green uptake assays .
  • Anticancer screening :
    • MTT assay : Test cytotoxicity in cancer cell lines (e.g., MCF-7, A549) with IC50_{50} calculations .
    • Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt formation : React with sodium bicarbonate to generate a water-soluble sodium salt.
  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

Data Contradiction and Validation

Q. How to address discrepancies in reported synthetic yields?

Methodological Answer:

  • Reaction monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation.
  • Catalyst screening : Compare yields using Pd/C vs. Ni catalysts for hydrogenation steps .
  • Scale-up adjustments : Optimize stirring rate and temperature gradients for reproducibility at >10-g scales .

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